Molecular Weight: Sub-240 Da Scaffold vs. >500 Da Drug-Like Congeners
The target compound exhibits a molecular weight (MW) of 239.36 g/mol [1]. By comparison, the piperidine-4-carboxamide clinical candidate TAK-220 has an MW of 553.1 g/mol, and the tachykinin antagonist MDL 105,212 (hydrochloride) 677.1 g/mol [2][3]. The >2.3× difference versus TAK-220 and >2.8× versus MDL 105,212 places the target compound firmly within fragment-like chemical space (Rule-of-Three compliant), whereas the comparators occupy drug-like or beyond Rule-of-Five space.
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 239.36 |
| Comparator Or Baseline | TAK-220: 553.1; MDL 105,212: 677.1 |
| Quantified Difference | ↓ ~57% vs. TAK-220; ↓ ~65% vs. MDL 105,212 |
| Conditions | Computed values from PubChem |
Why This Matters
Low MW enables fragment-based screening and efficient elaboration, whereas high-MW comparators are unsuitable for fragment libraries or minimalist scaffold applications.
- [1] PubChem. N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide. Compound Summary; CID 16769668. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16769668. View Source
- [2] PubChem. Tak-220. Compound Summary; CID 5275766. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Tak-220. View Source
- [3] PubChem. MDL 105,212 hydrochloride. Compound Summary; CID 53462564. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/53462564. View Source
